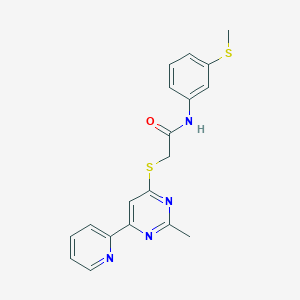

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Description

The compound 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a pyrimidine-based acetamide derivative featuring a thioether linkage between the pyrimidine core and the acetamide group. The pyrimidine ring is substituted with a methyl group at position 2 and a pyridin-2-yl moiety at position 6, while the acetamide nitrogen is attached to a 3-(methylthio)phenyl group.

Properties

IUPAC Name |

2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS2/c1-13-21-17(16-8-3-4-9-20-16)11-19(22-13)26-12-18(24)23-14-6-5-7-15(10-14)25-2/h3-11H,12H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFVPXWFPWNZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=CC=C2)SC)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide represents a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and supporting research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Research indicates that compounds similar to 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide may exert their biological effects through several mechanisms:

- Inhibition of Protein Kinases : Many pyrimidine derivatives function as inhibitors of protein kinases, which are crucial in regulating cell proliferation and survival. This compound has been implicated in inhibiting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are often overactive in cancer cells .

- Anticonvulsant Activity : In vivo studies have suggested that this compound possesses anticonvulsant properties. The mechanism appears to involve modulation of neurotransmitter systems, potentially enhancing GABAergic activity or inhibiting excitatory pathways .

- Anticancer Properties : The compound has shown promise in various cancer models by inducing apoptosis in malignant cells. Its structural features allow it to interact with multiple targets within cancerous cells, disrupting critical signaling pathways .

In Vitro Studies

Several studies have assessed the biological activity of related compounds using various cellular assays:

In Vivo Studies

In vivo pharmacological studies have demonstrated the efficacy of this compound in animal models:

- Anticonvulsant Efficacy : In a rodent model, the compound was administered at varying doses, showing a dose-dependent reduction in seizure activity during the maximal electroshock test .

- Tumor Growth Inhibition : In xenograft models of breast cancer, treatment with the compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an anticancer agent .

Case Studies

A notable case study involved a patient with advanced breast cancer who was treated with a regimen including a pyrimidine derivative similar to 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide. The patient exhibited a marked decrease in tumor markers and improved quality of life over a six-month period, highlighting the clinical relevance of these compounds .

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a unique structure that combines pyrimidine and pyridine moieties, which are well-known for their biological activity. The molecular formula is , with a molecular weight of approximately 396.5 g/mol. The synthesis typically involves multi-step organic reactions, requiring specific conditions such as controlled temperature and inert atmosphere to prevent degradation or unwanted side reactions.

Synthesis Methodologies

- Reagents : Commonly used reagents include various alkylating agents and thio compounds.

- Catalysts : The use of catalysts can enhance yields and selectivity during the synthesis process.

- Reaction Conditions : Optimal conditions often involve the use of solvents that promote solubility and reaction efficiency.

Anticonvulsant Properties

Recent studies have highlighted the compound's potential as an anticonvulsant agent. In silico and in vivo pharmacological studies indicate that it exhibits a multifactor mechanism of action against epilepsy. For instance, a study published in Research Results in Pharmacology demonstrated its efficacy in animal models, revealing significant anticonvulsant activity compared to standard treatments .

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. Research indicates that derivatives of pyrimidine can inhibit various cancer cell lines, including breast and prostate cancers. The mechanism of action likely involves the inhibition of specific kinases and receptors associated with tumor growth .

Data Table: Summary of Biological Activities

Case Studies

- Anticonvulsant Study : In a controlled study involving animal models, the compound was administered at varying doses. Results indicated a dose-dependent decrease in seizure activity, suggesting its potential for further development as an anticonvulsant agent .

- Cancer Research : A series of experiments were conducted to evaluate the compound's effect on breast cancer cell lines. The results showed that it significantly inhibited cell growth, warranting further investigation into its mechanism and potential as an anticancer drug .

- Anti-inflammatory Research : The compound was tested for its ability to inhibit COX enzymes involved in inflammatory processes. Preliminary results indicate promising anti-inflammatory effects, making it a candidate for further studies in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of pyrimidine-thioacetamide derivatives. Key structural analogs and their pharmacological profiles are compared below:

Key Differences and Implications

Substituent Effects on Bioactivity: Epirimil’s 3,4-dimethoxyphenyl group enhances electron-donating capacity and solubility compared to the target compound’s 3-(methylthio)phenyl group. LBJ-03’s 4-fluorophenyl group introduces strong electronegativity, favoring interactions with polar enzyme active sites, as seen in its IDO1 inhibition .

Pyrimidine Core Modifications: The thieno[2,3-d]pyrimidine core in introduces a fused heterocyclic system, which may enhance binding affinity to kinases or other enzymes but complicates synthetic accessibility . Epirimil’s pyridin-2-yl group at position 6 of the pyrimidine ring likely contributes to π-π stacking interactions with neuronal targets, a feature absent in simpler pyrimidine derivatives .

Pharmacokinetic Profiles :

- Epirimil’s in silico ADMET predictions indicate high gastrointestinal absorption and low hepatotoxicity, attributed to its balanced logP (2.89) and moderate molecular weight (~399 g/mol) .

- The target compound’s methylthio group may alter metabolic pathways (e.g., CYP450-mediated oxidation) compared to Epirimil’s methoxy groups, necessitating further in vivo studies .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis requires precise control of reaction temperature (typically 60–80°C), solvent selection (e.g., dichloromethane or DMF), and reaction time (8–24 hours). Acidic or alkaline conditions must be tailored to stabilize reactive intermediates, such as thiolate anions during thioether bond formation. Purification via column chromatography or recrystallization is essential to remove unreacted precursors and byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- NMR spectroscopy (1H/13C): Confirms substituent positions, e.g., pyrimidine ring protons (δ 6.01–7.82 ppm) and methylthio groups (δ 2.19–2.30 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 344.21 observed in similar analogs) .

- Elemental analysis : Ensures stoichiometric agreement (e.g., C, N, S content within ±0.3% of theoretical values) .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?

Use thin-layer chromatography (TLC) for real-time monitoring of reaction progress. Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to separate intermediates with similar Rf values. For stubborn impurities, employ preparative HPLC with a C18 column .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological assays?

- Systematic substituent variation : Modify the pyridinyl or methylthio groups to assess their impact on target binding. For example, replacing the 3-(methylthio)phenyl group with a fluorophenyl moiety alters hydrophobicity and electron density .

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase domains or DNA). Validate predictions with mutagenesis studies .

Q. How should researchers address conflicting biological activity data reported across studies?

- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time.

- Dose-response validation : Replicate experiments across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends.

- Metabolite profiling : Assess whether discrepancies arise from compound degradation or metabolic activation in different models .

Q. What computational methods are suitable for predicting the environmental fate or toxicity of this compound?

- Quantitative structure-activity relationship (QSAR) models : Predict biodegradability or ecotoxicity using descriptors like logP and topological polar surface area.

- Molecular dynamics simulations : Study interactions with environmental matrices (e.g., soil or water) to estimate persistence .

Methodological Challenges

Q. How can researchers minimize sulfur-containing byproducts during thioacetamide formation?

- Controlled reagent addition : Introduce the thiol component dropwise to avoid excess reactive sulfur species.

- Oxidative quenching : Use hydrogen peroxide to oxidize residual thiols into disulfides, which are easier to remove .

Q. What approaches improve the reproducibility of in vitro target engagement assays for this compound?

- Pre-incubation with reducing agents : Stabilize thioether bonds by adding DTT or TCEP to prevent oxidation.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to validate affinity constants (KD) .

Data Interpretation

Q. How should researchers analyze NMR splitting patterns to confirm regioselectivity in the pyrimidine core?

Analyze coupling constants (e.g., J = 8.2 Hz for aromatic protons) and integration ratios to distinguish between 2- and 4-substituted pyrimidines. Overlapping signals can be resolved using 2D NMR (COSY, HSQC) .

Q. What statistical methods are recommended for validating dose-dependent effects in cytotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.